molecular formula C10H10N2O2 B8760873 3-Amino-1-phenylpyrrolidine-2,5-dione

3-Amino-1-phenylpyrrolidine-2,5-dione

Cat. No.: B8760873
M. Wt: 190.20 g/mol
InChI Key: RNUVMSWMZLOGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-phenylpyrrolidine-2,5-dione is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the development of new therapeutic agents for central nervous system (CNS) disorders. This pyrrolidine-2,5-dione (succinimide) derivative is part of a class of compounds investigated as multi-functional hybrids, designed to integrate structural features of known anticonvulsants into a single scaffold to enhance efficacy and breadth of activity . Main Applications and Research Value The core research value of this compound and its analogues lies in their potential as broad-spectrum antiseizure agents and novel analgesics for neuropathic pain. Compounds based on the pyrrolidine-2,5-dione structure have demonstrated potent activity in standard preclinical seizure models, including the maximal electroshock (MES) test and the 6 Hz psychomotor seizure model, which are used to predict efficacy against tonic-clonic and focal seizures, respectively . Furthermore, due to shared neurobiological mechanisms between epilepsy and pain, these compounds are also screened in models of neuropathic pain, such as the formalin test and oxaliplatin-induced neuropathy, where they have shown significant ability to reduce pain and allodynia . Plausible Mechanism of Action While the exact mechanism for this specific compound requires further experimental validation, research on structurally similar pyrrolidine-2,5-diones suggests a multi-target profile. The most plausible mechanism of action for lead compounds in this class involves interaction with the neuronal voltage-sensitive sodium channel (site 2) . Additionally, some derivatives have been shown to mediate inhibition of calcium currents through Cav1.2 (L-type) channels, contributing to their anticonvulsant and antinociceptive effects . This potential for dual modulation of sodium and calcium channels makes this chemical class a promising area for investigating new treatments for drug-resistant neurological conditions. Notice This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or animal consumption.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-amino-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C10H10N2O2/c11-8-6-9(13)12(10(8)14)7-4-2-1-3-5-7/h1-5,8H,6,11H2

InChI Key

RNUVMSWMZLOGOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)N

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its versatile functional groups. It can undergo various chemical transformations, leading to the synthesis of numerous heterocyclic compounds such as pyrroles, pyrazoles, and oxazoles. These heterocycles are crucial scaffolds found in many biologically active molecules and functional materials .

Table 1: Comparison of Pyrrolidine Derivatives

Compound NameStructure TypeNotable Properties
EthosuximidePyrrolidine derivativeAntiepileptic drug
3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dionePyrrolidine derivativeSimilar biological activity
N-BenzylmaleimideCyclic imideUsed in polymer chemistry

Therapeutic Applications

Research has highlighted the potential therapeutic applications of 3-Amino-1-phenylpyrrolidine-2,5-dione, particularly in modulating enzyme activities. Studies indicate that this compound can influence carbonic anhydrase isoenzymes, which are vital for physiological processes such as fluid balance and respiration . Furthermore, similar compounds have demonstrated anticonvulsant properties in various seizure models.

Case Study: Anticonvulsant Activity

A specific study investigated the effects of derivatives of pyrrolidine-2,5-dione on voltage-gated sodium and calcium channels. The most promising compound showed significant anticonvulsant activity compared to established drugs like valproic acid and ethosuximide . This suggests that derivatives of this compound may serve as effective treatments for epilepsy.

Cancer Research

Recent findings have identified this compound derivatives as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression and immune regulation. IDO1 catalyzes the first step in the kynurenine pathway of tryptophan metabolism, which can suppress T-cell responses and facilitate tumor growth .

Table 2: IDO1 Inhibition Studies

Compound NameAdministration RouteDose (mg/kg)Tumor Growth Inhibition (%)
Compound 1Oral100Significant
Compound 2Oral200Moderate

In a mouse model of breast cancer (4T1 tumors), treatment with specific compounds significantly reduced tumor growth compared to controls . This indicates a promising avenue for developing novel cancer therapies based on this compound.

Biochemical Interactions

The interactions of this compound with biomolecules have been extensively studied. The compound's ability to modulate cell signaling pathways and gene expression through binding interactions with transcription factors is noteworthy. Such interactions are crucial for understanding its therapeutic potential and mechanisms of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyrrolidine-2,5-dione derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Weight Key Biological Activities Source
3-Amino-1-phenylpyrrolidine-2,5-dione -NH₂ (C3), -Ph (N1) ~204.23* Potential CNS receptor modulation Extrapolated
3-Methylene-1-tetradecylpyrrolidine-2,5-dione -CH₂ (C3), -C₁₄H₂₉ (N1) ~337.48 Quorum sensing inhibition (antivirulence)
1-(3-Methoxyphenyl)ethylpyrrolidine-2,5-dione -CH₂CH₂(3-OCH₃Ph) (N1) ~249.28 Anticonvulsant, tyrosinase inhibition
3-Chloro-1-phenylpyrrolidine-2,5-dione -Cl (C3), -Ph (N1) ~215.65 Synthetic intermediate; reactivity studies
3-Anilino-1-phenylpyrrolidine-2,5-dione -NHPh (C3), -Ph (N1) ~266.30 Structural analog with aromatic amine
1-(4-Fluorophenyl)-3-[(2-aminoethyl)sulfanyl]pyrrolidine-2,5-dione -S-CH₂CH₂NH₂ (C3), -4-FPh (N1) ~308.37 Potential solubility enhancement

*Estimated based on analogous structures (e.g., ).

Physicochemical Properties

  • Solubility and Lipophilicity: The amino group in this compound likely increases water solubility compared to hydrophobic analogs like 3-Methylene-1-tetradecylpyrrolidine-2,5-dione. However, the phenyl group at N1 may counterbalance this by enhancing lipophilicity.
  • Steric Effects : Bulky substituents (e.g., tetradecyl in or dichlorobenzyl in ) reduce metabolic stability but improve target specificity. The phenyl group in the target compound provides moderate steric bulk without excessive hydrophobicity.

Q & A

Basic: What are the common synthetic routes for preparing 3-Amino-1-phenylpyrrolidine-2,5-dione, and what critical reaction parameters influence yield and purity?

Answer:
The primary synthetic route involves aza-Michael addition , where maleimide reacts with amines in the presence of bases such as TMEDA (tetramethylethylenediamine) or TMCDA ((R,R)-N,N,N′,N′-tetramethyl-1,2-diaminocyclohexane) to yield 3-aminopyrrolidine derivatives . Key parameters include:

  • Base selection : TMEDA enhances nucleophilicity of amines, improving reaction efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates.
  • Temperature control : Reactions typically proceed at 60–80°C to avoid side-product formation.
  • Purification : Recrystallization or column chromatography ensures purity, with characterization via ¹H/¹³C NMR and HPLC-MS .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound derivatives?

Answer:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving stereochemistry and hydrogen-bonding networks .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR identifies proton environments and substituent effects (e.g., aromatic protons at δ 7.2–7.8 ppm).
    • IR spectroscopy : Confirms carbonyl (C=O) stretches near 1700–1750 cm⁻¹ .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced: How can computational methods be integrated with experimental data to elucidate reaction mechanisms in catalytic processes involving this compound?

Answer:

  • Density Functional Theory (DFT) : Models transition states for aza-Michael addition, predicting regioselectivity and energy barriers .
  • Molecular Dynamics (MD) : Simulates interactions between this compound and catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃), identifying active sites .
  • Thermodynamic profiling : Calculates Gibbs free energy changes (ΔG) to assess reversibility, as seen in studies where endergonic steps (ΔG = +0.65 kcal/mol) correlated with experimental equilibria .

Advanced: What strategies resolve contradictions in pharmacological activity data between in vitro and in vivo studies of derivatives?

Answer:
Discrepancies often arise from bioavailability or metabolic instability . Strategies include:

  • Structural modification : Introducing electron-withdrawing groups (e.g., -F, -I) enhances metabolic stability. For example, 3-{[2-(2-fluorophenyl)ethyl]amino}-1-(4-iodophenyl)pyrrolidine-2,5-dione showed improved in vivo retention .
  • Isotopic labeling : Use of ¹⁸F-labeled analogs (e.g., 1-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione) enables pharmacokinetic tracking via PET imaging .
  • Metabolite profiling : LC-MS/MS identifies degradation products, guiding SAR optimization .

Advanced: How do substituents on the phenyl ring influence bioactivity and stability?

Answer:

Substituent Effect on Bioactivity Stability Impact
Electron-withdrawing (-NO₂, -CF₃) Increases binding affinity to targets (e.g., GPR119 receptor) due to enhanced dipole interactions .Reduces oxidative degradation.
Electron-donating (-NH₂, -OCH₃) Improves solubility but may lower target selectivity.Prone to demethylation or oxidation .
Halogens (-F, -I) Enhances lipophilicity and membrane permeability.Iodinated derivatives show prolonged half-life in vivo .

Advanced: What crystallographic challenges arise in resolving the structure of halogenated derivatives, and how are they addressed?

Answer:

  • Heavy-atom effects : Iodine or fluorine substituents cause significant X-ray absorption, requiring synchrotron radiation or longer exposure times .
  • Disorder modeling : SHELXL refinement incorporates "PART" commands to handle positional disorder in flexible pyrrolidine rings .
  • Hydrogen bonding : High-resolution data (d < 0.8 Å) resolves weak interactions critical for packing stability, as seen in 2-(2,6-dichlorobenzyl)pyrrolidine-1,3-dione structures .

Advanced: How are catalytic methods optimized for enantioselective synthesis of chiral derivatives?

Answer:

  • Chiral catalysts : (R,R)-TMCDA induces enantioselectivity (>90% ee) in aza-Michael additions .
  • Solvent effects : Non-polar solvents (e.g., toluene) favor tighter transition-state organization.
  • Kinetic resolution : Monitoring reaction progress via chiral HPLC (e.g., Chiralpak IC column) ensures enantiopurity .

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